molecular formula C7H7FN2O4S B13475826 4-fluoro-N-methyl-2-nitrobenzene-1-sulfonamide

4-fluoro-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13475826
M. Wt: 234.21 g/mol
InChI Key: LMNJQHQXMKSOIM-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-2-nitrobenzenesulfonamide typically involves the nitration of 4-fluorobenzenesulfonamide followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 4-fluoro-N-methyl-2-nitrobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The nitro group in 4-fluoro-N-methyl-2-nitrobenzenesulfonamide can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Reduction: 4-fluoro-N-methyl-2-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

  • 4-Fluoro-N-methylbenzenesulfonamide
  • 4-Fluoro-2-nitrobenzenesulfonamide
  • N-methyl-2-nitrobenzenesulfonamide

Comparison: 4-Fluoro-N-methyl-2-nitrobenzenesulfonamide is unique due to the presence of both a fluorine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.

Properties

Molecular Formula

C7H7FN2O4S

Molecular Weight

234.21 g/mol

IUPAC Name

4-fluoro-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-3-2-5(8)4-6(7)10(11)12/h2-4,9H,1H3

InChI Key

LMNJQHQXMKSOIM-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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